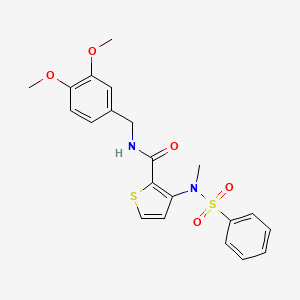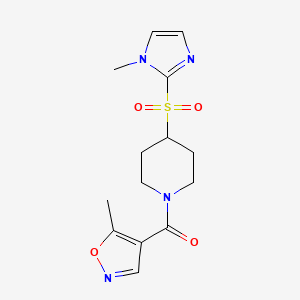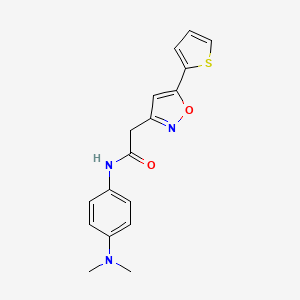![molecular formula C16H11ClN4O3 B2888722 7-chloro-4-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 1105232-38-9](/img/structure/B2888722.png)
7-chloro-4-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-chloro-4-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one is a useful research compound. Its molecular formula is C16H11ClN4O3 and its molecular weight is 342.74. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Molecular Docking
The synthesis of novel pyridine and fused pyridine derivatives, including processes that may involve compounds structurally related to "7-chloro-4-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one," has been explored extensively. These compounds undergo in silico molecular docking screenings towards specific target proteins, revealing moderate to good binding energies, which suggest potential biological applications. For example, Flefel et al. (2018) synthesized a series of compounds that exhibited antimicrobial and antioxidant activity, indicating the chemical's relevance in creating agents with potential therapeutic benefits (Flefel et al., 2018).
Structural Features and Theoretical Studies
Studies on structural features and theoretical analyses, including Hartree-Fock (HF) and Density Functional Theory (DFT) calculations, provide insights into the molecular structure, vibrational frequencies, and molecular electrostatic potential maps. These characteristics are crucial for understanding the compound's chemical behavior and potential reactivity. Gumus et al. (2018) detailed the molecular structure and theoretical studies of a closely related compound, emphasizing the importance of such analyses in predicting chemical properties and reactivity (Gumus et al., 2018).
Antimicrobial and Antioxidant Activities
The antimicrobial and antioxidant activities of derivatives structurally similar to the chemical have been a significant focus of research. These studies aim to identify new therapeutic agents against various microbial pathogens and oxidative stress. For instance, the work by Mahmoud et al. (2012) on phthalazinone derivatives hints at the broader chemical family's potential in antimicrobial applications (Mahmoud et al., 2012).
Synthesis and Biological Activities
The synthesis of new compounds and their subsequent biological evaluation, particularly for insecticidal and fungicidal activities, is another crucial application area. Zhang et al. (2019) synthesized a series of compounds that exhibited significant biological activities, suggesting the potential for agricultural applications (Zhang et al., 2019).
Optical Properties and Material Science Applications
The investigation of optical properties, including absorption and fluorescence spectra, suggests potential applications in material science, such as in the development of new photoluminescent materials. The study by Liu et al. (2015) on bis-1,3,4-oxadiazole derivatives highlights this aspect, showing how structural modifications can influence photoluminescence behaviors (Liu et al., 2015).
特性
IUPAC Name |
7-chloro-4-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]-1,4-benzoxazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN4O3/c17-11-1-2-12-13(7-11)23-9-15(22)21(12)8-14-19-16(20-24-14)10-3-5-18-6-4-10/h1-7H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVLKFEHGWZYQFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2=C(O1)C=C(C=C2)Cl)CC3=NC(=NO3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(4-chlorophenyl)-N-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/no-structure.png)
![1-{3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-(1H-indol-3-yl)ethan-1-one](/img/structure/B2888641.png)
![4-{[1-(2-Chloro-6-fluorobenzoyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine](/img/structure/B2888643.png)
![{3-[2-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-yl}methanol](/img/structure/B2888644.png)

![Methylethyl 2-{2-[2-(4-methylphenoxy)ethylthio]benzimidazolyl}acetate](/img/structure/B2888648.png)
![N-acetyl-S-[1-(1,3-benzodioxol-5-yl)-2-nitroethyl]cysteine](/img/structure/B2888649.png)




![1-ethyl-4-[(4-nitrophenoxy)methyl]-1H-pyrazole](/img/structure/B2888659.png)
![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2888661.png)

